molecular formula C17H22O2 B14209326 1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one CAS No. 918139-04-5

1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one

Cat. No.: B14209326
CAS No.: 918139-04-5
M. Wt: 258.35 g/mol
InChI Key: XMOIKWVJDKQLRG-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one is an organic compound that features a cyclopropyl group, a phenyl group, and a hept-2-en-1-one backbone

Preparation Methods

The synthesis of 1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl ketones with phenylmethyl alcohol under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.

Scientific Research Applications

1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one can be compared with similar compounds such as:

    Cyclopropyl ketones: These compounds share the cyclopropyl group but differ in other functional groups.

    Phenylmethyl alcohol derivatives: Compounds with similar phenylmethyl structures but different backbones.

    Hept-2-en-1-one derivatives: Compounds with similar hept-2-en-1-one backbones but different substituents.

The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties.

Properties

CAS No.

918139-04-5

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

1-cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one

InChI

InChI=1S/C17H22O2/c1-2-3-5-10-15(17(19)14-11-12-14)16(18)13-8-6-4-7-9-13/h4,6-10,14,16,18H,2-3,5,11-12H2,1H3

InChI Key

XMOIKWVJDKQLRG-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C(C(C1=CC=CC=C1)O)C(=O)C2CC2

Origin of Product

United States

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